1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]
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Overview
Description
Bis[2,5-bis(trifluoromethyl)phenyl]butadiyne is a compound characterized by the presence of two 2,5-bis(trifluoromethyl)phenyl groups attached to a butadiyne backbone. This compound is notable for its unique structural features and the presence of multiple trifluoromethyl groups, which impart distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,5-bis(trifluoromethyl)phenyl]butadiyne typically involves the coupling of 2,5-bis(trifluoromethyl)phenylacetylene derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where 2,5-bis(trifluoromethyl)phenylacetylene is reacted with a suitable dihalide under palladium catalysis and copper co-catalysis .
Industrial Production Methods
While specific industrial production methods for Bis[2,5-bis(trifluoromethyl)phenyl]butadiyne are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Bis[2,5-bis(trifluoromethyl)phenyl]butadiyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding diketones or other oxidized products.
Reduction: Reduction reactions can convert the triple bonds in the butadiyne backbone to single or double bonds, depending on the reducing agent and conditions used.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Bis[2,5-bis(trifluoromethyl)phenyl]butadiyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Bis[2,5-bis(trifluoromethyl)phenyl]butadiyne involves its interaction with molecular targets through its trifluoromethyl groups and butadiyne backbone. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl groups but differs in its functional group and reactivity.
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: Another compound with trifluoromethyl groups, used in catalysis and coordination chemistry.
Uniqueness
Bis[2,5-bis(trifluoromethyl)phenyl]butadiyne is unique due to its butadiyne backbone, which imparts rigidity and electronic properties distinct from other trifluoromethyl-substituted compounds. This uniqueness makes it valuable in the synthesis of advanced materials and in research applications where specific structural features are required .
Properties
CAS No. |
90735-56-1 |
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Molecular Formula |
C20H6F12 |
Molecular Weight |
474.2 g/mol |
IUPAC Name |
2-[4-[2,5-bis(trifluoromethyl)phenyl]buta-1,3-diynyl]-1,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C20H6F12/c21-17(22,23)13-5-7-15(19(27,28)29)11(9-13)3-1-2-4-12-10-14(18(24,25)26)6-8-16(12)20(30,31)32/h5-10H |
InChI Key |
GEWCCWYKOARBNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#CC#CC2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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